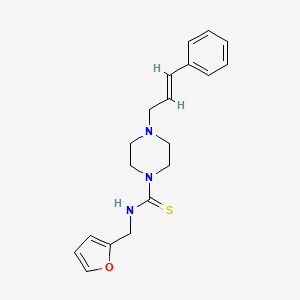![molecular formula C17H24FNO B5760947 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic applications in treating addiction and other neurological disorders.
Wirkmechanismus
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide works by inhibiting the enzyme known as aldehyde dehydrogenase (ALDH), which is responsible for metabolizing acetaldehyde, a byproduct of alcohol and cocaine metabolism. By inhibiting ALDH, 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide increases the levels of acetaldehyde in the body, which in turn produces aversive effects that reduce drug-seeking behavior. 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has also been shown to modulate the activity of the dopamine system, which is involved in reward-seeking behavior and addiction.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been shown to produce a range of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating the activity of the dopamine system. It has also been shown to increase the levels of acetaldehyde in the body, which can produce aversive effects such as nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide for lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can produce aversive effects such as nausea and vomiting, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide. One direction is to investigate its potential use in treating other neurological disorders such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, particularly its effects on the dopamine system. Additionally, research could be done to develop new analogs of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide with improved pharmacological properties and reduced aversive effects. Finally, studies could be conducted to investigate the long-term effects of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide use on the brain and body.
Synthesemethoden
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can be synthesized through a multistep process, starting with the reaction of cyclohexanone with ethylmagnesium bromide to form 3-cyclohexylpropan-1-ol. This is followed by the reaction of the propanol with 4-fluoro benzyl chloride in the presence of a base to form 3-cyclohexyl-N-(4-fluorophenyl)propanamide. Finally, the N-alkylated intermediate is reacted with acetic anhydride to produce 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in treating addiction to drugs such as cocaine and alcohol. It has also been investigated for its potential use in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can reduce drug-seeking behavior in animal models of addiction and can improve cognitive function in individuals with addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDQFDAPCNIMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)


![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)

